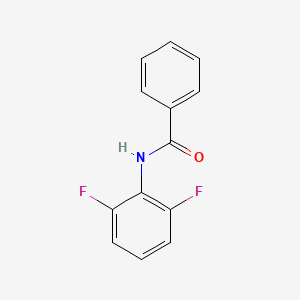

N-(2,6-二氟苯基)苯甲酰胺

描述

“N-(2,6-difluorophenyl)benzamide” belongs to the class of organic compounds known as n-benzylbenzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group . It has a molecular weight of 251.2039 .

Synthesis Analysis

The compound can be synthesized using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Molecular Structure Analysis

In the structure of “N-(2,6-difluorophenyl)benzamide”, both aromatic rings are effectively coplanar with an interplanar angle of 0.7 (2)° . The central amide group plane is oriented by 23.04 (18)° and 23.69 (17)° from both aromatic rings . The primary intermolecular hydrogen bond is the amide–amide interaction linking molecules into 1D chains along the b-axis direction .

Chemical Reactions Analysis

“N-(2,6-difluorophenyl)benzamide” can participate in RhIII-catalyzed ortho-C (sp2)–H heteroarylation of (hetero)arenes with heterocyclic boronates . This reaction uses a readily removable N-2,6-difluorophenyl arylamide directing group .

Physical And Chemical Properties Analysis

“N-(2,6-difluorophenyl)benzamide” has a molecular weight of 251.2039 . The compound is non-planar, with a dihedral angle between the carboxamide and the aromatic ring .

科学研究应用

抗心律失常活性

研究表明,某些苯甲酰胺,包括N-(2,6-二氟苯基)苯甲酰胺的衍生物,表现出显着的抗心律失常活性。Banitt等人(1977)的一项研究重点研究了具有杂环酰胺侧链的苯甲酰胺,证明了在小鼠中口服抗心律失常活性。源自这一组的化合物氟卡尼醋酸盐被选为抗心律失常剂的临床试验(Banitt, Bronn, Coyne, & Schmid, 1977)。

分子聚集和晶体结构

Mocilac等人(2016)探索了一系列N-(二氟苯基)苯甲酰胺,包括N-(2,6-二氟苯基)苯甲酰胺的变体,以了解氟在分子聚集和晶体结构中的作用。研究发现,这些异构体通过分子间相互作用聚集,并表现出2,5-二氟苯效应,导致较短的C-H⋯F接触(Mocilac, Osman, & Gallagher, 2016)。

抗惊厥特性

苯甲酰胺,包括那些在结构上类似于N-(2,6-二氟苯基)苯甲酰胺的苯甲酰胺,已被研究其抗惊厥特性。Lambert等人(1995)在抗惊厥模型中合成了两种阿美托利德类似物并对其进行了评估,发现它们在某些测试中优于苯妥英(Lambert, Hamoir, Hermans, & Poupaert, 1995)。此外,Afolabi等人(2012)检查了N-(2,6-二异丙苯基)苯甲酰胺的抗惊厥活性,发现对化学诱发的癫痫发作有显着的保护作用(Afolabi, Barau, & Agbede, 2012)。

氟化物阴离子的比色传感

在化学传感方面,Younes等人(2020)报道了N-(氰基(萘-1-基)甲基)苯甲酰胺衍生物,它对溶液中的氟化物阴离子表现出颜色转变。这项研究突出了苯甲酰胺衍生物在比色传感器开发中的潜力(Younes, Hussein, Shtaiwi, Shahrokhi, Abu Safieh, & Zhao, 2020)。

昆虫生长调节

与N-(2,6-二氟苯基)苯甲酰胺相关的取代苯甲酰胺已被研究其对昆虫生长和发育的影响。海恩斯(1987)探索了几种取代苯甲酰胺对成年棉铃象鼻虫的有效性,发现对后代减少和飞行能力有显着影响(Haynes, 1987)。

作用机制

安全和危害

未来方向

Fluorinated benzamides, including “N-(2,6-difluorophenyl)benzamide”, have attracted extensive research interest in medicinal chemistry and pharmaceuticals, with the ongoing development of new drugs and therapies . The advances in structural research are reflected in the huge increase in published and archived benzamide datasets .

属性

IUPAC Name |

N-(2,6-difluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c14-10-7-4-8-11(15)12(10)16-13(17)9-5-2-1-3-6-9/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLDWNXJEKWHQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-difluorophenyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5768362.png)

![4-{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5768380.png)

![methyl 4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B5768404.png)

![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5768410.png)

![2-[(4-methylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5768448.png)

![ethyl 4-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonyl}amino)benzoate](/img/structure/B5768463.png)